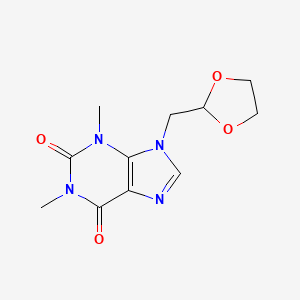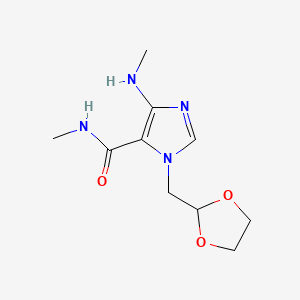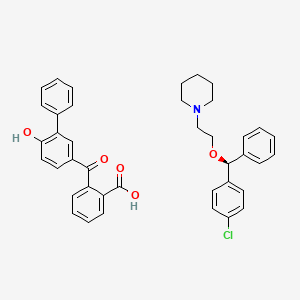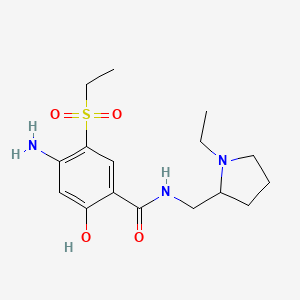
Amisulprid-Verunreinigung B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amisulpride Impurity B, also known as 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide, is a chemical compound with the molecular formula C16H25N3O4S and a molecular weight of 355.45 g/mol . It is an impurity found in the pharmaceutical drug amisulpride, which is used as an antipsychotic agent. The presence of impurities like Amisulpride Impurity B is critical to monitor for ensuring the safety and efficacy of the drug.
Wissenschaftliche Forschungsanwendungen
Amisulpride Impurity B is primarily used in scientific research to study the impurity profiles of pharmaceutical formulations. It is used in the development of analytical methods for impurity profiling, such as ultra-high-pressure liquid chromatography coupled with high-resolution mass spectrometry . This impurity is also significant in the quality control process of amisulpride, ensuring the drug’s safety and efficacy by monitoring and controlling its levels .
Wirkmechanismus
Target of Action
Amisulpride Impurity B, also known as Amisulpride, is a dopamine D2 and D3 receptor antagonist . These receptors are primarily located in the brain’s limbic system, which is involved in controlling mood and emotion . By selectively targeting these receptors, Amisulpride can influence dopamine signaling, a neurotransmitter crucial for many brain functions, including mood regulation and reward processing .
Mode of Action
Amisulpride works by blocking the dopamine D2 and D3 receptors . This blockade inhibits the interaction of dopamine with these receptors, thereby altering the neurotransmission of dopamine signals in the brain . It predominantly works in the limbic system, which may explain its relatively lower risk of extrapyramidal adverse effects compared to other atypical antipsychotic agents .
Biochemical Pathways
The primary biochemical pathway affected by Amisulpride is the dopaminergic pathway in the brain’s limbic system . By blocking the D2 and D3 receptors, Amisulpride disrupts the normal functioning of this pathway, leading to changes in dopamine signaling . This can result in alleviation of both positive and negative symptoms of schizophrenia .
Pharmacokinetics
Amisulpride is primarily eliminated via the kidneys . The elimination half-life of Amisulpride is approximately 12 hours after an oral dose . The mean elimination half-life is approximately four to five hours in both healthy subjects and patients undergoing surgery receiving intravenous Amisulpride . These properties impact the bioavailability of the drug and determine the dosing regimen.
Result of Action
The action of Amisulpride results in the alleviation of both positive and negative symptoms of schizophrenia . It also exhibits antidepressant properties in patients with psychiatric disorders, dysthymia, and major depression . Moreover, it has been found to improve cognition with notable effects on the domains of attention, executive function, and working memory .
Action Environment
The action, efficacy, and stability of Amisulpride can be influenced by various environmental factors. For instance, renal function significantly impacts the pharmacokinetics of Amisulpride . Patients with renal impairment may require dose adjustments to avoid excessive plasma concentrations of the drug . Furthermore, the drug’s action can be affected by the presence of other medications, necessitating careful consideration of drug interactions .
Biochemische Analyse
Cellular Effects
It’s parent compound, amisulpride, is known to have significant effects on various types of cells and cellular processes
Molecular Mechanism
Its parent compound, amisulpride, is a dopamine D2 receptor antagonist . It is possible that Amisulpride Impurity B may share similar mechanisms of action, but this has not been confirmed.
Metabolic Pathways
Its parent compound, amisulpride, undergoes minimal metabolism and its metabolites in plasma are largely undetectable . It is possible that Amisulpride Impurity B may have similar metabolic characteristics, but this has not been confirmed.
Vorbereitungsmethoden
The preparation of Amisulpride Impurity B involves several synthetic routes and reaction conditions. One method includes the self-condensation reaction of a precursor compound under the presence of a condensing agent and an activating agent at temperatures ranging from 10 to 70°C . Another method involves dissolving 4-amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide in an organic solvent at low temperatures (-10 to 0°C) . These methods are essential for producing the impurity in a controlled manner for research and quality control purposes.
Analyse Chemischer Reaktionen
Amisulpride Impurity B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like sodium tungstate or ammonium molybdate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-amino-2-methoxy-5-ethyl thio benzoic acid can yield 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid .
Vergleich Mit ähnlichen Verbindungen
Amisulpride Impurity B can be compared with other impurities found in amisulpride, such as:
Amisulpride Impurity A: 2-(Aminomethyl)-1-ethylpyrrolidine
Amisulpride Impurity C: 4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2-methoxybenzamide
Amisulpride Impurity D: 4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-(methylsulfonyl)-benzamide
Each impurity has unique structural features and properties that distinguish them from one another. Amisulpride Impurity B is unique due to its specific molecular structure, which includes an ethylsulfonyl group and a hydroxybenzamide moiety .
Eigenschaften
IUPAC Name |
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-hydroxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-3-19-7-5-6-11(19)10-18-16(21)12-8-15(24(22,23)4-2)13(17)9-14(12)20/h8-9,11,20H,3-7,10,17H2,1-2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIBUXBARDPHCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2O)N)S(=O)(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
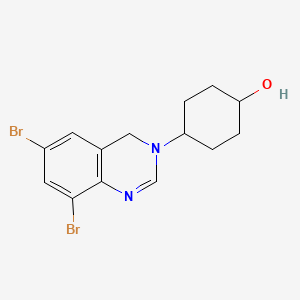
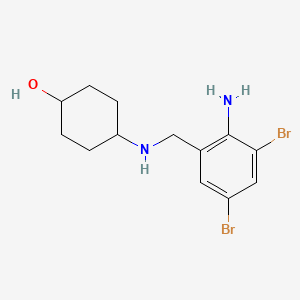
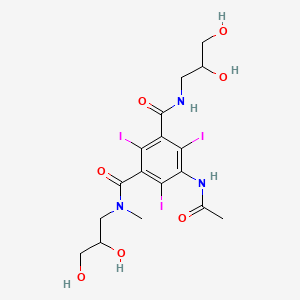

![trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol](/img/structure/B602081.png)
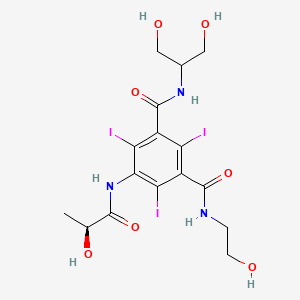
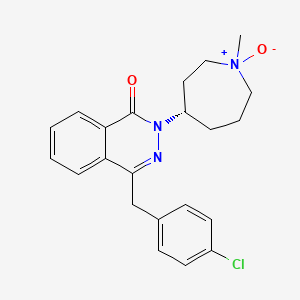

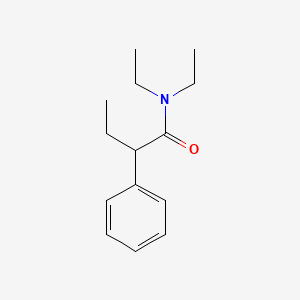
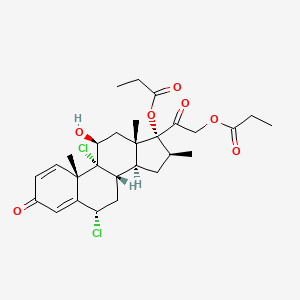
![2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate](/img/structure/B602090.png)
